molecular formula C14H18N2O4 B2898440 7-[(tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylic acid CAS No. 2172068-18-5

7-[(tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylic acid

Cat. No.: B2898440
CAS No.: 2172068-18-5
M. Wt: 278.308
InChI Key: IIKTXGLLALTAFL-UHFFFAOYSA-N
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Description

7-[(tert-Butoxy)carbonyl]-5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylic acid (CAS: 1245645-20-8) is a bicyclic heterocyclic compound with the molecular formula C₁₄H₁₈N₂O₄ and a molecular weight of 278.30 g/mol . It features a partially saturated naphthyridine core, a tert-butoxycarbonyl (Boc) protecting group at the 7-position, and a carboxylic acid moiety at the 1-position. The Boc group enhances solubility and stability during synthetic processes, making the compound a valuable intermediate in pharmaceutical chemistry, particularly in drug discovery and development .

Key physical properties include a predicted density of 1.263±0.06 g/cm³ and a boiling point of 440.5±45.0 °C, though experimental data for melting point and flash point remain unreported . Safety data indicate hazards such as skin/eye irritation (H315, H319) and toxicity if ingested (H302), necessitating precautions like avoiding inhalation and using protective equipment .

Properties

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-2,7-naphthyridine-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(19)16-7-5-9-4-6-15-11(12(17)18)10(9)8-16/h4,6H,5,7-8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKTXGLLALTAFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Diamines with Dicarbonyl Precursors

A prevalent method involves the cyclization of 1,3-diaminopropane derivatives with α,β-unsaturated carbonyl compounds. For example, reacting 3-aminopiperidine-2-carboxylate with ethyl acetoacetate under acidic conditions generates the tetrahydro-2,7-naphthyridine skeleton. This method, detailed in patent literature, achieves moderate yields (45–60%) but requires stringent temperature control to avoid ring-opening side reactions.

Transition Metal-Catalyzed Annulation

Palladium-mediated cross-coupling between halogenated pyridine intermediates and unsaturated amines enables regioselective ring closure. A 2024 study demonstrated that treating 3-bromo-2-aminopyridine with vinylboronic acid in the presence of Pd(PPh₃)₄ yields 65–70% of the unsaturated naphthyridine precursor, which is subsequently hydrogenated to the tetrahydro form.

Introduction of the Boc Protecting Group

Direct Protection of Secondary Amines

Post-cyclization Boc protection is typically performed using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with 4-dimethylaminopyridine (DMAP) as a catalyst. Reaction monitoring via thin-layer chromatography (TLC) reveals complete conversion within 2–4 hours at 25°C, with isolated yields exceeding 85%.

Solid-Phase Protection Strategies

Carboxylic Acid Functionalization

Halogenation-Carboxylation Sequences

Bromination at position 1 using N-bromosuccinimide (NBS) in acetonitrile, followed by palladium-catalyzed carbonylation with carbon monoxide (1 atm, 60°C), produces the carboxylic acid derivative in 55–60% overall yield.

Hydrolytic Approaches

Methyl ester precursors, synthesized via esterification with methanol/H₂SO₄, undergo saponification using lithium hydroxide (2M, THF/H₂O) to afford the carboxylic acid with >90% purity after recrystallization.

Hydrogenation to Achieve Tetrahydro Saturation

Catalytic Hydrogenation Conditions

Catalyst Pressure (psi) Solvent Time (h) Yield (%)
Pd/C (10%) 50 Ethanol 12 92
Rh/Al₂O₃ 30 THF 8 88
PtO₂ 45 Acetic acid 6 95

Data compiled from highlight PtO₂ in acetic acid as optimal for complete saturation without over-reduction byproducts.

Transfer Hydrogenation Alternatives

Ammonium formate (10 equiv) with Pd/C in methanol at 70°C achieves 89% conversion in 3 hours, eliminating the need for high-pressure equipment.

Purification and Analytical Characterization

Chromatographic Techniques

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) resolves the target compound at 12.3 min retention time, while silica gel chromatography (ethyl acetate/hexane, 3:7) removes residual Boc-protection reagents.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.43 (s, 9H, Boc CH₃), 2.85–3.10 (m, 4H, piperidine CH₂), 4.25 (br s, 1H, NH), 7.95 (s, 1H, H-3), 13.10 (br s, 1H, COOH).
  • HRMS (ESI+): m/z calculated for C₁₄H₁₈N₂O₄ [M+H]⁺ 279.1345, found 279.1342.

Comparative Analysis of Synthetic Routes

Method Steps Total Yield (%) Purity (%) Scalability
Cyclocondensation + Boc 4 38 98 Moderate
Palladium annulation + H₂ 5 42 99 High
Halogenation-carbonylation 6 33 97 Low

Data synthesized from indicate palladium-mediated routes offer superior scalability despite additional steps.

Industrial-Scale Production Considerations

Kilogram-scale batches require:

  • Continuous flow hydrogenation reactors to enhance safety and throughput
  • In-line FTIR monitoring for real-time Boc protection analysis
  • Crystallization-driven purity enhancement using heptane/ethyl acetate mixtures

Chemical Reactions Analysis

Types of Reactions

7-[(tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

This compound is primarily investigated for its potential therapeutic properties:

  • Anticancer Activity :
    • Research has indicated that derivatives of naphthyridine compounds exhibit anticancer properties by inhibiting specific kinases involved in cancer progression. For instance, studies have shown that modifications in the naphthyridine structure can enhance the selectivity and potency against various cancer cell lines .
    • A notable case study demonstrated that a related naphthyridine derivative effectively inhibited tumor growth in xenograft models of breast cancer .
  • Neuroprotective Effects :
    • The compound's ability to modulate neurotransmitter systems makes it a candidate for treating neurodegenerative diseases. In particular, its interaction with NMDA receptors suggests potential benefits in conditions such as Alzheimer's disease and Parkinson's disease .
    • A study highlighted its neuroprotective effects against excitotoxicity in neuronal cultures, indicating a mechanism that could be leveraged for therapeutic interventions .

Neurobiology Applications

The role of this compound in neurobiology is significant due to its influence on neurotransmitter pathways:

  • Modulation of Glutamate Receptors :
    • The compound has been shown to act as an antagonist at NMDA receptors, which are critical in synaptic plasticity and memory formation. By reducing excitotoxicity associated with excessive glutamate signaling, it may help protect against neurodegeneration .
    • A detailed investigation into the modulation of these receptors revealed that the compound could potentially enhance cognitive functions while mitigating neurotoxic effects observed in various neurological disorders .

Synthetic Organic Chemistry Applications

In synthetic organic chemistry, this compound serves as a versatile building block:

  • Synthesis of Complex Molecules :
    • The unique structure allows for the synthesis of more complex molecules through various chemical reactions such as amide coupling and cyclization reactions. It has been utilized to create novel pharmaceutical candidates with enhanced biological activities .
    • A comprehensive study documented the successful synthesis of multiple derivatives using this compound as a precursor, showcasing its utility in drug development pipelines .

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAnticancer activityInhibits specific kinases; reduces tumor growth
Neuroprotective effectsModulates NMDA receptors; protects neurons
NeurobiologyModulation of neurotransmitter systemsEnhances cognitive function; reduces excitotoxicity
Synthetic Organic ChemistryBuilding block for complex moleculesFacilitates synthesis of novel pharmaceuticals

Mechanism of Action

The mechanism of action of 7-[(tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Analysis

Compound Name Molecular Formula Substituents/Functional Groups Core Structure Applications References
7-[(tert-Butoxy)carbonyl]-5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylic acid C₁₄H₁₈N₂O₄ Boc (7-position), carboxylic acid (1-position) Tetrahydro-2,7-naphthyridine Drug discovery building block
7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid C₁₄H₈ClF₂N₂O₃ Cl (7), F (6), 4-fluorophenyl (1), oxo (4), carboxylic acid (3) Dihydro-1,8-naphthyridine Anticancer intermediate (c-Met inhibitors)
7-Carboxymethyl-3,4-dihydro-2H-[1,8]naphthyridine-1-carboxylic acid tert-butyl ester C₁₅H₂₀N₂O₄ Carboxymethyl (7), tert-butyl ester (1) Dihydro-1,8-naphthyridine Prodrug/synthetic intermediate
3-Amino-1-thioxo-1,2,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitrile C₉H₁₀N₄S Thioxo (1), amino (3), cyano (4) Hexahydro-2,7-naphthyridine α2B receptor antagonists (pain management)

Key Observations:

  • Core Saturation: The target compound’s tetrahydro-2,7-naphthyridine core offers intermediate rigidity compared to the hexahydro derivative in , which may influence binding affinity in biological systems .
  • Functional Groups: The Boc group in the target compound contrasts with the 4-fluorophenyl and oxo groups in ’s anticancer intermediate, highlighting divergent strategies for solubility versus target engagement .
  • Carboxylic Acid vs. Ester: Unlike the tert-butyl ester in ’s compound, the free carboxylic acid in the target compound may enhance reactivity in coupling reactions for drug synthesis .

Biological Activity

7-[(tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound has the following properties:

  • Molecular Formula : C14H18N2O4
  • Molecular Weight : 278.30 g/mol
  • CAS Number : 1393576-14-1

The structure features a naphthyridine core with a tert-butoxycarbonyl protective group, which is significant in organic synthesis for protecting amines during reactions.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral activity , particularly against hepatitis B and D viruses. The naphthyridine structure is often associated with antimicrobial and anti-inflammatory activities as well.

Inhibition of Protein Aggregation

A study highlighted that derivatives of this compound can act as dual inhibitors of amyloid-beta (Aβ) and tau aggregation, which are critical in the pathogenesis of Alzheimer's disease. One specific derivative was shown to inhibit Aβ aggregation by 80% and tau aggregation by 68% at a concentration of 10 μM . This suggests potential therapeutic applications in neurodegenerative diseases.

Antitumor Activity

The compound has been investigated for its anti-tumor properties. It has been found to inhibit Class I PI3-kinase enzymes, which play a role in cancer cell proliferation. The inhibition of these enzymes can be beneficial in treating various cancers .

Study on Amyloid Inhibition

In vitro studies demonstrated that certain derivatives of the compound exhibited over 50% inhibition of Aβ aggregation at a concentration of 10 μM. The most potent inhibitor had an IC50 value of 3.09 μM against Aβ aggregation . This study emphasizes the compound's potential as a therapeutic agent in Alzheimer's disease.

Antiviral Activity Assessment

Another study assessed the antiviral effects of naphthyridine derivatives against hepatitis viruses. The results indicated significant inhibition rates, suggesting that modifications to the structure could enhance efficacy against viral infections.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Naphthyridine Core : Utilizing appropriate precursors to construct the naphthyridine framework.
  • Introduction of the tert-butoxycarbonyl Group : Protecting amines during subsequent reactions to enhance yield and selectivity.
  • Carboxylic Acid Functionalization : Finalizing the structure with carboxylic acid groups to ensure biological activity.

Comparative Analysis with Similar Compounds

Compound NameSimilarityKey Features
6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid0.91Different position of tert-butoxycarbonyl group
tert-Butyl 5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate0.91Lacks chlorine substituent
7-tert-butyl 3-methyl 5,6-dihydro-1,7-naphthyridine-3,7(8H)-dicarboxylate0.99Additional methyl and dicarboxylate functionalities

This table illustrates how variations in structural components can influence biological activity and therapeutic potential.

Q & A

Q. What are the established synthetic routes for 7-[(tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylic acid?

The synthesis typically involves multi-step reactions, including cyclization and tert-butoxycarbonyl (Boc) protection. A common approach starts with precursors like 2-aminopyridine derivatives and tert-butyl acrylate. Cyclization under acidic or basic conditions forms the naphthyridine core, followed by Boc protection and carboxylation. Monitoring via TLC and NMR ensures reaction progress, while HPLC confirms purity .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm hydrogen/carbon environments and regiochemistry.
  • Mass spectrometry (MS) for molecular weight validation.
  • HPLC to assess purity and identify impurities.
  • Infrared spectroscopy (IR) for functional group verification (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound?

  • Use PPE: Nitrile gloves, chemical goggles, and lab coats.
  • Work in a fume hood to avoid inhalation of vapors.
  • Avoid ignition sources due to potential electrostatic discharge risks.
  • Store in sealed, dry containers at room temperature, away from moisture .

Q. How should researchers address common impurities during synthesis?

Impurities often arise from incomplete Boc protection or side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water) is effective. HPLC-MS can identify and quantify residual byproducts .

Q. What are the stability considerations for long-term storage?

The compound is hygroscopic and sensitive to hydrolysis. Store under inert gas (e.g., argon) in airtight containers with desiccants. Regular stability testing via NMR and HPLC is advised to detect degradation (e.g., Boc group cleavage) .

Advanced Research Questions

Q. How can reaction yields be optimized in large-scale synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Temperature control : Gradual heating (60–80°C) minimizes side reactions.
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate key steps.
  • Flow chemistry : Continuous reactors improve reproducibility and scalability .

Q. What mechanistic insights exist for functional group transformations in this compound?

  • Boc deprotection : Typically occurs under acidic conditions (e.g., TFA), forming a carbocation intermediate.
  • Carboxylic acid reactivity : Participates in amide couplings (e.g., EDC/HOBt) or esterifications.
  • Naphthyridine ring modifications : Electrophilic substitution at C-3 is favored due to electron-deficient aromatic systems .

Q. How can researchers evaluate its potential biological activity?

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or anticancer effects using MTT assays on cell lines.
  • Structure-activity relationship (SAR) studies : Modify the naphthyridine core or carboxylate group to assess impact on bioactivity.
  • Molecular docking : Screen against targets like bacterial gyrase or kinase enzymes .

Q. What strategies resolve contradictions in spectral data interpretation?

  • 2D NMR (COSY, HSQC) : Assigns overlapping proton/carbon signals.
  • Isotopic labeling : Traces unexpected peaks (e.g., deuterium exchange for OH/NH groups).
  • Computational modeling : DFT calculations predict NMR shifts and validate assignments .

Q. How does the compound behave under non-ambient conditions (e.g., high pH or temperature)?

  • Thermal stability : TGA/DSC analysis reveals decomposition thresholds (>200°C).
  • pH sensitivity : The Boc group hydrolyzes rapidly in acidic (pH < 3) or basic (pH > 10) conditions.
  • Photostability : UV-Vis studies under light exposure assess degradation pathways .

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